8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
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Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, quinoline derivatives are often synthesized through various methods1. For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate1.Chemical Reactions Analysis
Again, specific chemical reactions involving this compound are not available. However, quinoline derivatives are known to undergo a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol1.Scientific Research Applications
Caspase-3 Inhibitory Activity
Compounds structurally similar to the one have been synthesized and identified as potent inhibitors of caspase-3, an enzyme playing a crucial role in apoptosis (programmed cell death). For example, a study described the synthesis of novel sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, showcasing their ability to noncompetitively and reversibly inhibit caspase-3, suggesting potential therapeutic applications in diseases where apoptosis is dysregulated (Kravchenko et al., 2005).
Antimicrobial Evaluation
Another area of application is the synthesis of quinoline derivatives with antimicrobial properties. Research has demonstrated that quinoline clubbed with sulfonamide moiety compounds exhibits significant activity against Gram-positive bacteria, indicating the potential for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Synthetic Methodologies
Studies also highlight innovative synthetic methodologies for constructing pyrroloquinoline derivatives, demonstrating versatile approaches to assembling complex molecular scaffolds. For instance, the temperature-tunable synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles offers new pathways for creating biologically active molecules, potentially including compounds similar to the subject of inquiry (Porashar et al., 2022).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions in the study of this compound would likely involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of less toxic and more potent quinoline derivatives for the treatment of various health threats is a current area of interest1.
Please note that this information is based on general knowledge about quinoline derivatives and may not apply specifically to “8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one”. For more accurate information, further research is needed.
properties
IUPAC Name |
6-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c24-19-3-2-15-12-18(13-16-4-8-23(19)20(15)16)28(25,26)22-7-1-6-21(9-10-22)17-5-11-27-14-17/h12-13,17H,1-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUAYSLPIQAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one |
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